molecular formula C14H14BrNO3S B7453993 4-bromo-N-(2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

4-bromo-N-(2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B7453993
M. Wt: 356.24 g/mol
InChI Key: ODIFRZHIEAWCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide, also known as Bromosalicylaldehyde O-methyl oxime (BSAO), is a chemical compound that has been widely used in scientific research. This compound has shown potential in various fields such as medicine, chemistry, and biology due to its unique properties.

Mechanism of Action

The mechanism of action of BSAO is not fully understood, but it is believed to act as a chelating agent for metal ions. BSAO has been shown to form stable complexes with metal ions such as copper, which may have potential therapeutic applications.
Biochemical and Physiological Effects
BSAO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, which may have potential in developing new cancer therapies. Additionally, BSAO has been shown to have antimicrobial properties, which may have potential in developing new antibiotics.

Advantages and Limitations for Lab Experiments

BSAO has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in research. Additionally, BSAO has shown potential in various fields, making it a versatile compound for researchers. However, BSAO also has limitations. Its mechanism of action is not fully understood, which may limit its potential in certain applications.

Future Directions

There are several future directions for research on BSAO. One potential direction is to further investigate its mechanism of action, which may lead to the development of new therapeutic applications. Additionally, BSAO could be used in the development of new catalysts for organic reactions, which could have potential industrial applications. Finally, BSAO could be further investigated for its potential as an antimicrobial agent, which could lead to the development of new antibiotics.

Synthesis Methods

BSAO can be synthesized through a simple reaction between 4-bromo-2,5-dimethylbenzenesulfonyl chloride and salicylaldehyde O-methyl oxime. This reaction takes place in the presence of a base such as triethylamine and yields BSAO in high purity.

Scientific Research Applications

BSAO has been used in various scientific research applications due to its unique chemical structure. It has been used as a ligand for metal ions such as copper and zinc, which has shown potential in developing new catalysts for organic reactions. Additionally, BSAO has been used in the synthesis of various organic compounds, including Schiff bases and azo dyes.

Properties

IUPAC Name

4-bromo-N-(2-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-9-8-14(10(2)7-11(9)15)20(18,19)16-12-5-3-4-6-13(12)17/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIFRZHIEAWCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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